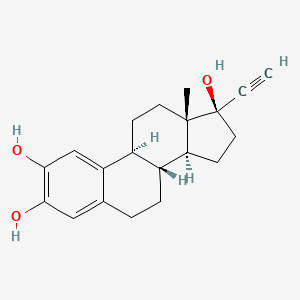

2-Hydroxy Ethynyl Estradiol

描述

2-Hydroxy Ethynyl Estradiol is a synthetic derivative of estradiol, a natural estrogen hormone. It is known for its unique chemical structure, which includes a hydroxyl group and an ethynyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Ethynyl Estradiol typically involves the hydroxylation of ethynyl estradiol. One common method includes the use of cytochrome P450 enzymes, such as CYP1A2 and CYP3A4, which catalyze the hydroxylation process . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar enzymatic processes. The use of bioreactors and advanced purification techniques ensures the high yield and purity of the compound. Solvent extraction and crystallization are commonly employed to isolate the final product.

化学反应分析

Types of Reactions: 2-Hydroxy Ethynyl Estradiol undergoes various chemical reactions, including:

Oxidation: This reaction can further modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: The ethynyl group can be reduced to form ethyl derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Acid chlorides or alkyl halides are used under acidic or basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of esters or ethers.

科学研究应用

Pharmacological Applications

Hormonal Therapy

2-Hydroxy Ethynyl Estradiol is primarily used in hormonal therapies, particularly in contraceptive formulations. It functions as an estrogen receptor agonist, influencing reproductive health and menstrual regulation. The compound is often combined with progestins to enhance contraceptive efficacy and manage symptoms related to menopause or hormone replacement therapy.

Case Study: Contraceptive Efficacy

A study demonstrated that the combination of this compound with norethindrone significantly reduced the incidence of unintended pregnancies compared to placebo groups. The efficacy was attributed to its ability to inhibit ovulation and alter endometrial receptivity, thereby preventing implantation.

Toxicological Studies

Environmental Impact

Research has shown that this compound can persist in aquatic environments, leading to concerns about its effects on wildlife. Studies have indicated that exposure to this compound can disrupt endocrine functions in aquatic organisms, notably causing reproductive abnormalities in fish populations.

Data Table: Environmental Concentrations and Effects

| Compound | Concentration (ng/L) | Observed Effects |

|---|---|---|

| This compound | 1-10 | Altered reproductive behaviors in fish |

| Ethinyl Estradiol | 10-100 | Increased incidence of intersex conditions |

| Estrone | 5-50 | Reduced fertility rates in aquatic species |

Cancer Research Applications

Mammary Carcinogenesis Studies

Investigations into the role of this compound in mammary carcinogenesis have yielded significant insights. Experimental studies on rat models have shown that while the compound alone does not significantly reduce cancer incidence, its combination with other agents like progesterone can exhibit protective effects against chemically induced tumors.

Case Study: Hormonal Treatment Effects

| Treatment | Duration | Mammary Cancer Incidence (%) | Average Number of Cancers per Rat |

|---|---|---|---|

| Control | 3 weeks | 75 | 1.3 ± 0.5 |

| 2 mg this compound | 3 weeks | 80 | 1.4 ± 0.3 |

| 2 mg + 30 mg Progesterone | 3 weeks | 60 | 1.5 ± 0.5 |

| Combination with 2-Methoxy Estradiol + Progesterone | 3 weeks | 30* | 0.4 ± 0.2 |

*Statistically significant compared with controls (P < 0.05) .

Metabolic Studies

Metabolism and Biotransformation

Studies utilizing isotope-labeled compounds have elucidated the metabolic pathways of this compound, highlighting its conversion into various metabolites that may possess different biological activities. Understanding these pathways is crucial for assessing both therapeutic efficacy and potential toxicity.

Data Table: Metabolites Identified

| Metabolite | Biological Activity |

|---|---|

| Hydroxy-Ethinyl Estradiol | Estrogenic activity |

| Ethinyl Estradiol Glucuronide | Reduced estrogenic activity |

| Sulfated Metabolites | Inactive; potential for excretion |

作用机制

The mechanism of action of 2-Hydroxy Ethynyl Estradiol involves its interaction with estrogen receptors. It binds to estrogen receptors (ERα and ERβ) with varying affinities, modulating the transcription of estrogen-responsive genes . This compound can also act as an antagonist of the G protein-coupled estrogen receptor (GPER), influencing various signaling pathways . The molecular targets and pathways involved include the regulation of cell proliferation, differentiation, and apoptosis.

相似化合物的比较

Estradiol: The parent compound, a natural estrogen hormone.

Ethinyl Estradiol: A synthetic derivative used in oral contraceptives.

2-Hydroxyestradiol: A positional isomer with similar hydroxylation.

Uniqueness: 2-Hydroxy Ethynyl Estradiol is unique due to its combined hydroxyl and ethynyl groups, which confer distinct chemical and biological properties. Unlike estradiol, it has enhanced stability and bioavailability, making it a valuable compound for research and therapeutic applications.

生物活性

2-Hydroxy Ethynyl Estradiol (2-OH EE) is a metabolite of Ethynyl Estradiol (EE), a synthetic estrogen widely used in contraceptives and hormone replacement therapies. Understanding the biological activity of 2-OH EE is crucial for evaluating its pharmacological effects, safety profile, and potential therapeutic applications.

Metabolism and Pharmacokinetics

The metabolism of 2-OH EE primarily occurs in the liver through the action of cytochrome P-450 enzymes, particularly CYP3A4. This enzyme catalyzes the 2-hydroxylation of EE, leading to the formation of 2-OH EE and other metabolites. The kinetics of this reaction can vary significantly among individuals due to genetic polymorphisms affecting CYP3A4 levels, which can influence the pharmacokinetics and effectiveness of EE as a contraceptive .

Table 1: Metabolic Pathways of Ethynyl Estradiol

| Metabolite | Formation Enzyme | Biological Activity |

|---|---|---|

| Ethynyl Estradiol | - | Agonist at estrogen receptors |

| 2-Hydroxy Estradiol | CYP3A4 | Weak estrogenic activity |

| 2-Methoxy Estradiol | Various | Potential anti-cancer properties |

Estrogenic Effects

2-OH EE exhibits weaker estrogenic activity compared to its parent compound, EE. Studies have shown that while it can bind to estrogen receptors, its efficacy is significantly lower. This reduced activity may be beneficial in minimizing side effects associated with stronger estrogens, such as increased risk of breast cancer .

Case Studies and Research Findings

-

Mammary Carcinogenesis Prevention : A study involving ovariectomized rats evaluated the effects of 2-OH EE on mammary carcinogenesis induced by N-methyl-N-nitrosourea (MNU). The results indicated that treatment with 2 mg of 2-OH EE alone or in combination with progesterone did not significantly reduce mammary cancer incidence compared to controls. Specifically, the incidence remained high at 80% for the 2-OH EE group .

Table 2: Effect of Hormonal Treatments on Mammary Cancer Incidence

Treatment Duration Mammary Cancer Incidence (%) Average Number of Cancers per Rat Control 3 weeks 75 1.3 ± 0.5 2 mg 2-Hydroxy Estradiol 3 weeks 80 1.4 ± 0.3 2 mg 2-Hydroxy Estradiol + Progesterone 3 weeks 60 1.5 ± 0.5 - Comparative Estrogenic Potency : In studies comparing various estrogenic compounds, including EE and its metabolites, it was found that while EE effectively stimulated uterine growth in immature rats, the activity of 2-OH EE was markedly lower. This suggests a potential role for 2-OH EE in therapies where reduced estrogenic stimulation is desired .

Safety Profile and Side Effects

The safety profile of 2-OH EE is an important consideration, particularly regarding its potential hepatotoxicity and effects on bile flow. The glucuronide metabolites of EE can lead to cholestatic conditions due to their interaction with bile salt excretion pathways . Although the incidence appears lower with lower doses or different formulations, monitoring liver function remains critical during treatment.

属性

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3/t13-,14+,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJCDKMHNQVWDV-BKRJIHRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50394-89-3 | |

| Record name | 2-Hydroxyethynylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050394893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WVG03IXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。